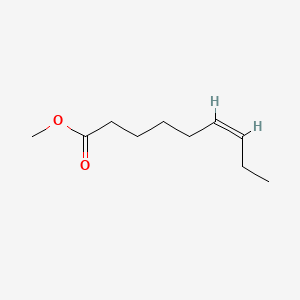(Z)-6-Nonenoic acid methyl ester
CAS No.:
Cat. No.: VC18513246
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H18O2 |
|---|---|
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | methyl (Z)-non-6-enoate |
| Standard InChI | InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h4-5H,3,6-9H2,1-2H3/b5-4- |
| Standard InChI Key | IAXJWKAHMIYBRY-PLNGDYQASA-N |
| Isomeric SMILES | CC/C=C\CCCCC(=O)OC |
| Canonical SMILES | CCC=CCCCCC(=O)OC |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
(Z)-6-Nonenoic acid methyl ester belongs to the class of fatty acid methyl esters (FAMEs), featuring a nine-carbon backbone with a cis-configured double bond between carbons 6 and 7. The ester functional group is located at the terminal methyl end, forming a methyl non-6-enoate structure. The Z-stereochemistry is critical to its molecular interactions and physicochemical behavior .
Table 1: Molecular Identifiers of (Z)-6-Nonenoic Acid Methyl Ester
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl (Z)-non-6-enoate | |
| Molecular Formula | C₁₀H₁₈O₂ | |
| Molecular Weight | 170.25 g/mol | |
| CAS Registry Number | 41654-17-5 | |
| SMILES | CC/C=C\CCCCC(=O)OC | |
| InChIKey | IAXJWKAHMIYBRY-PLNGDYQASA-N |
Stereochemical Considerations
The Z-configuration of the double bond introduces a kink in the hydrocarbon chain, influencing packing efficiency in lipid matrices and solubility profiles. This stereochemistry is preserved in natural isolates, as evidenced by its identification in tobacco .
Physicochemical Properties
Computed Physicochemical Parameters
PubChem-derived computational data provide insights into the compound’s behavior under standard conditions :
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 3.2 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 7 | |
| Topological Polar Surface Area | 26.3 Ų | |
| Heavy Atom Count | 12 |
The compound’s moderate lipophilicity (XLogP3 = 3.2) suggests solubility in organic solvents, while the absence of hydrogen bond donors aligns with typical ester behavior.
Synthesis and Production
Challenges in Stereochemical Control
Achieving the Z-configuration necessitates catalysts or reaction conditions that minimize isomerization. Metal-mediated cross-couplings or enzymatic methods could be explored, though further research is needed to optimize yields .
Natural Occurrence and Biological Significance
Identification in Nicotiana tabacum
(Z)-6-Nonenoic acid methyl ester has been reported in tobacco as part of the LOTUS natural products database . Its role in plant biology remains underexplored but may involve lipid signaling or defense mechanisms.
Spectral Characterization
Nuclear Magnetic Resonance (NMR)
A ¹³C NMR spectrum (Source: R. Rupprecht, BASF Ludwigshafen) reveals key signals:
-
Carbonyl carbon (C=O): ~170 ppm
-
Olefinic carbons (C6–C7): 125–130 ppm
Mass Spectrometry (MS)
GC-MS analysis (Source: D3-1980-877-26) shows a molecular ion peak at m/z 170.13 (M⁺), with fragmentation patterns consistent with α-cleavage adjacent to the ester group .
Related Compounds and Isomers
4-Nonenoic Acid Methyl Ester (CAS 20731-19-5)
This structural isomer features a double bond at the fourth position. While similar in molecular weight (170.25 g/mol), its physicochemical properties differ due to altered chain geometry.
Table 3: Comparison of Isomeric Methyl Esters
| Property | (Z)-6-Nonenoic Acid Methyl Ester | 4-Nonenoic Acid Methyl Ester |
|---|---|---|
| Double Bond Position | C6–C7 | C4–C5 |
| XLogP3 | 3.2 | 3.5 (estimated) |
| Natural Source | Nicotiana tabacum | Humulus lupulus (hops) |
Applications and Industrial Relevance
Flavor and Fragrance Industry
The compound’s volatility and ester functional group make it a candidate for synthetic flavorants, though commercial use remains undocumented.
Biochemical Research
As a FAME, it serves as a model compound for studying lipid metabolism and enzyme specificity in ester hydrolysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume